((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate
CAS No.:
Cat. No.: VC13654915
Molecular Formula: C14H22N5O7P
Molecular Weight: 403.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N5O7P |
|---|---|
| Molecular Weight | 403.33 g/mol |
| IUPAC Name | [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
| Standard InChI | InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m0/s1 |
| Standard InChI Key | XLYSRKLPLHUWCJ-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C |
| SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
| Canonical SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Basic Descriptors
The IUPAC name of the compound, [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid , reflects its intricate architecture. Key identifiers include:
-
Molecular Formula: C₁₄H₂₂N₅O₇P
The compound’s stereochemistry is defined by the (S)-configuration at the propan-2-yl group attached to the purine moiety, a critical factor influencing its biochemical interactions .
Structural Elucidation
The 2D structure (Fig. 1) reveals:
-
A 6-aminopurine base linked via a propane-2-yloxy group.
-
A phosphoryloxy-methyl carbonate ester functional group.
Key bonding features:
-
The purine ring system engages in π-π stacking and hydrogen bonding via its amino and nitrogen atoms.
-
The phosphate ester linkage introduces polarity, impacting solubility.
-
The isopropyl carbonate group contributes to steric bulk, affecting metabolic stability .
Table 1: Comparative Structural Features of Related Impurities
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized as an intermediate or impurity during tenofovir production. A representative pathway involves:
-
Nucleoside Formation: Coupling 6-aminopurine with (S)-1-chloropropan-2-ol under basic conditions .
-
Phosphorylation: Reaction with phosphorochloridate derivatives to introduce the phosphoryloxy-methyl group.
-
Esterification: Treatment with isopropyl chloroformate to form the carbonate ester.
Critical parameters:
-
Temperature: 0–5°C during phosphorylation to minimize side reactions.
-
Catalysts: Triethylamine for deprotonation.
Table 2: Key Impurities in Tenofovir Synthesis
Physicochemical Properties
Computed Properties
Data from PubChem and Vulcanchem reveal:
-
LogP (XLogP3-AA): -0.1, indicating moderate hydrophilicity .
-
Topological Polar Surface Area (TPSA): 161 Ų, consistent with high polarity .
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C (DSC data).
-
Hydrolytic Sensitivity: The phosphate ester bond undergoes hydrolysis at pH <3 or >9 .
-
Photodegradation: UV exposure (λ=254 nm) causes purine ring cleavage.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, purine H8), 6.47 (br s, 2H, NH₂), 4.80–4.60 (m, 2H, OCH₂P), 1.25 (d, 6H, isopropyl CH₃) .
-
³¹P NMR (162 MHz, DMSO-d₆): δ -0.8 (s, phosphate).
-
IR (KBr): 1740 cm⁻¹ (C=O carbonate), 1250 cm⁻¹ (P=O).
Chromatographic Methods
-
HPLC Conditions:
Applications and Pharmacological Relevance
Role in Quality Control
As a process-related impurity, its quantification is mandatory per ICH Q3A guidelines:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume